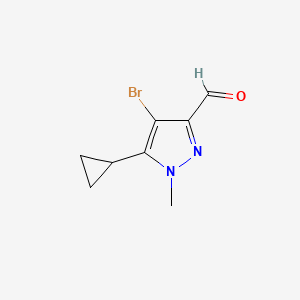
2-amino-2-(5-bromo-2-fluorophenyl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Amino(5-bromo-2-fluorophenyl)acetonitrile” is a chemical compound with the molecular formula C8H6BrFN2 . It is closely related to 2-(5-Bromo-2-fluorophenyl)acetonitrile . The compound is used for proteomics research .
Synthesis Analysis
The synthesis of compounds related to “Amino(5-bromo-2-fluorophenyl)acetonitrile” involves reactions that convert an aryl amine to an aryl halide in the presence of Cu (I) halide via the formation of a diazonium salt intermediate . This reaction can be processed with or without copper catalysts for the formation of various linkages .Molecular Structure Analysis
The molecular structure of “Amino(5-bromo-2-fluorophenyl)acetonitrile” can be analyzed based on its molecular formula C8H6BrFN2 . Detailed insights into the molecular geometry of related fluorinated α-aminonitrile compounds have been revealed.Chemical Reactions Analysis
Reactivity studies involving molecules related to “Amino(5-bromo-2-fluorophenyl)acetonitrile” have shown significant insights into nucleophilic attacks on carbon-carbon double bonds, demonstrating the compound’s reactivity towards various nucleophiles in acetonitrile.Physical and Chemical Properties Analysis
“Amino(5-bromo-2-fluorophenyl)acetonitrile” is a solid compound . It has a molecular weight of 229.049 Da . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved resources.Scientific Research Applications
Enantioselective Sensing
One study describes the use of a chiral fluorosensor for enantioselective sensing of a wide range of chiral carboxylic acids, including amino acids and halogenated carboxylic acids, in acetonitrile. The study highlights the potential of such sensors in detecting and differentiating between the enantiomers of biologically relevant molecules (X. Mei & C. Wolf, 2004).
Green Synthesis and Antibacterial Activity
Another research effort focused on the green synthesis of a heterocyclic compound, derived from chalcone, under microwave irradiation. This compound demonstrated significant antibacterial activity, surpassing that of its precursor chalcone, showcasing a novel approach to synthesizing and evaluating potential antibacterial agents (Salman A. Khan, 2017).
Chemical Biology
In the field of chemical biology, fluorescent amino acids serve as essential tools for studying biological systems. They enable the non-invasive observation of cellular processes and interactions within intact organisms. Recent advancements in the design and synthesis of these fluorescent amino acids have opened new avenues for their application in optical imaging and the investigation of molecular dynamics in live cells (Zhiming Cheng et al., 2020).
Novel Chemosensors for Ion Recognition
Research into novel fluorescent chemosensors based on amino acid derivatives has shown potential for the selective detection of metal ions, such as Cu2+ and Fe3+. These chemosensors could be integrated into peptidic frameworks for environmental monitoring or medical diagnostics (Cátia I. C. Esteves et al., 2016).
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Properties
IUPAC Name |
2-amino-2-(5-bromo-2-fluorophenyl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFN2/c9-5-1-2-7(10)6(3-5)8(12)4-11/h1-3,8H,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLIDSWSMEQAQSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(C#N)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}-N'-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2696241.png)





![2-(4-chlorophenyl)-5-(4-methoxyphenyl)-3-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2696254.png)
![Methyl 6-(2-(4-(isopropylsulfonyl)phenyl)acetyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2696255.png)
![7-(4-(cyclopropanecarbonyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2696258.png)
![[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-(4-methylphenoxy)acetate](/img/structure/B2696260.png)




